cis-13-Octadecenoic acid

Catalog No.
S626834
CAS No.
13126-39-1
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-13-Octadecenoic acid

CAS Number

13126-39-1

Product Name

cis-13-Octadecenoic acid

IUPAC Name

(E)-octadec-13-enoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5+

InChI Key

BDLLSHRIFPDGQB-AATRIKPKSA-N

SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

Synonyms

13-octadecenoic acid, 13-octadecenoic acid, (E)-isomer, 13-octadecenoic acid, sodium salt, (Z)-isomer

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCC(=O)O

Occurrence and Potential Functions

cis-13-Octadecenoic acid, also known as (13Z)-octadecenoic acid, is a monounsaturated fatty acid. It has been identified in various sources, including bovine milk fat []. Research suggests that it may play a role in biological processes, although the specific functions are still under investigation [].

Potential Health Effects

Limited research is available on the potential health effects of cis-13-octadienoic acid in humans. More research is needed to determine its safety and efficacy for any specific use.

Research Applications

cis-13-Octadecenoic acid is used in some scientific research, such as studies on:

  • Fatty acid metabolism: Researchers may investigate how the body absorbs, transports, and utilizes cis-13-octadecenoic acid compared to other fatty acids [].
  • Milk fat composition: Studies may explore the presence and potential functions of cis-13-octadecenoic acid in milk fat from different sources [].

Cis-13-Octadecenoic acid, also known as (13Z)-octadecenoic acid, is a monounsaturated fatty acid with the molecular formula C₁₈H₃₄O₂ and a molecular weight of 282.4614 g/mol. It features a cis double bond at the 13th carbon position of the octadecenoic chain, which distinguishes it from its trans isomer, trans-13-octadecenoic acid. This compound is recognized for its role in various biological processes and its presence in certain natural oils .

The specific mechanism of action of cis-13-octadecenoic acid remains unclear. However, due to its fatty acid nature, it is likely to be incorporated into cellular membranes, potentially influencing membrane fluidity and function [].

Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters, commonly used in biodiesel production.
  • Hydrogenation: Undergoing hydrogenation can convert the cis double bond into a saturated fatty acid.
  • Oxidation: Can be oxidized to form various products, including aldehydes and carboxylic acids.

These reactions are crucial for modifying the compound for various applications in food and industrial sectors.

Cis-13-Octadecenoic acid exhibits significant biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities that can protect cells from oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that this fatty acid may help reduce inflammation markers in various biological systems.
  • Metabolic Role: It serves as a substrate for the synthesis of complex lipids and plays a role in cellular signaling pathways .

Cis-13-Octadecenoic acid can be synthesized through several methods:

  • Natural Extraction: It can be extracted from natural sources such as certain plant oils (e.g., olive oil).
  • Chemical Synthesis: Synthetic routes often involve the use of starting materials like oleic acid, followed by specific reactions to introduce the cis double bond at the correct position.
  • Microbial Fermentation: Certain microorganisms can produce this fatty acid through fermentation processes.

These methods allow for both large-scale production and laboratory synthesis.

Cis-13-Octadecenoic acid has diverse applications across various fields:

  • Food Industry: Used as a flavoring agent and preservative due to its antioxidant properties.
  • Cosmetics: Incorporated into skincare products for its moisturizing and anti-inflammatory benefits.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
  • Biodiesel Production: Serves as a feedstock for biodiesel due to its favorable properties for transesterification .

Research has indicated that cis-13-octadecenoic acid interacts with various biological molecules:

  • Lipid Membranes: It influences membrane fluidity and integrity, affecting cellular functions.
  • Enzyme Activity: It may modulate the activity of enzymes involved in lipid metabolism.
  • Cell Signaling Pathways: Studies suggest it plays a role in signaling pathways related to inflammation and metabolism .

These interactions highlight its importance in biological systems.

Cis-13-Octadecenoic acid shares structural similarities with other fatty acids but has unique features due to its specific cis configuration at the 13th carbon. Here are some comparable compounds:

Compound NameStructure TypeDouble Bond PositionNotable Characteristics
Oleic AcidMonounsaturatedC-9Widely found in olive oil; anti-inflammatory properties.
Linoleic AcidPolyunsaturatedC-9, C-12Essential fatty acid; involved in cell signaling.
Trans-13-Octadecenoic AcidMonounsaturatedC-13Has a trans configuration; different metabolic effects.
Palmitoleic AcidMonounsaturatedC-9Found in fish oils; beneficial for heart health.

Cis-13-Octadecenoic acid is unique due to its specific configuration and resultant biological activities, making it an important compound for research and application across various fields.

The scientific investigation of cis-13-Octadecenoic acid exists within the broader historical context of fatty acid research, which gained significant momentum in the early 20th century. While the compound itself wasn't among the earliest fatty acids to be characterized, its identification emerged from systematic efforts to catalog and understand the diverse fatty acid profiles found in nature. The development of advanced analytical techniques, particularly gas chromatography and mass spectrometry, facilitated the identification and structural elucidation of positional isomers like cis-13-Octadecenoic acid, allowing researchers to distinguish it from more abundant octadecenoic acids such as oleic acid (cis-9-Octadecenoic acid) and petroselinic acid (cis-6-Octadecenoic acid).

The characterization of cis-13-Octadecenoic acid benefited significantly from the foundational work on fatty acid chemistry established by pioneers like Chevreul, who in 1823 recognized the nature of oleic acid, though its structure wasn't definitively elucidated until later through a series of complex chemical reactions. The development of the ozonisation method for determining the position of unsaturated linkages, first applied to lipidology in 1903 by Molinari, proved instrumental in precisely locating double bonds in fatty acid structures. These methodological advances ultimately enabled researchers to identify and characterize cis-13-Octadecenoic acid as a distinct entity with unique properties and distribution patterns in biological systems.

Significance in Monounsaturated Fatty Acid Research

cis-13-Octadecenoic acid represents an important but relatively less studied member of the monounsaturated fatty acid (MUFA) family. Its significance in MUFA research lies primarily in expanding our understanding of how double bond position affects both physical properties and biological functions. While oleic acid (cis-9-Octadecenoic acid) remains the most abundant and extensively studied MUFA, positional isomers like cis-13-Octadecenoic acid offer valuable insights into structure-function relationships within this important class of lipids.

Research has demonstrated that the position of the double bond significantly influences melting point, oxidative stability, and biological activity. For instance, petroselinic acid (cis-6-Octadecenoic acid) has a melting temperature of 30°C, whereas oleic acid melts at 14°C, illustrating how the location of the double bond affects physical properties. Similar structure-function relationships likely exist for cis-13-Octadecenoic acid, though these have been less extensively characterized. Recent evidence suggests that certain monounsaturated fatty acids may have been evolutionarily optimized, with studies showing that across-species variation in average chain length and proportion of MUFAs is better explained by stabilizing selection models than by other evolutionary models. This indicates that specific MUFA compositions, possibly including cis-13-Octadecenoic acid in certain contexts, may confer adaptive advantages.

Evolution of Scientific Understanding

The scientific understanding of cis-13-Octadecenoic acid has evolved significantly from basic structural characterization to more nuanced investigations of its occurrence, metabolism, and biological functions. Early research focused primarily on identifying and cataloging this fatty acid as part of broader lipid profiling efforts in various biological samples. With advances in analytical chemistry, particularly the development of highly sensitive chromatographic techniques, researchers have been able to detect and quantify cis-13-Octadecenoic acid with greater precision, revealing its presence in diverse biological sources.

More recent investigations have begun to explore the biological activities of cis-13-Octadecenoic acid, particularly in the context of immune modulation. A groundbreaking 2025 study identified this compound as a novel regulator of cytosolic nucleic acid sensing pathways, demonstrating its ability to inhibit type I interferon signaling. This finding represents a significant advancement in understanding the immunomodulatory properties of cis-13-Octadecenoic acid and suggests potential therapeutic applications for conditions characterized by dysregulated interferon responses.

The evolution of scientific understanding has also been marked by increased recognition of the importance of fatty acid isomers in health and disease. As research continues to illuminate the distinct biological effects of different octadecenoic acid isomers, cis-13-Octadecenoic acid is likely to receive greater attention as a potentially bioactive lipid with unique properties and applications.

Enzymatic Mechanisms in cis-13-Octadecenoic Acid Formation

The biosynthesis of cis-13-octadecenoic acid is mediated by specialized enzyme systems that introduce double bonds into saturated fatty acid precursors. In plants such as Thunbergia laurifolia, a Δ6-18:0-acyl carrier protein (ACP) desaturase catalyzes the formation of a double bond at the sixth carbon of stearoyl-ACP (18:0-ACP), yielding cis-6-octadecenoic acid (petroselinic acid) [1]. While this enzyme primarily generates Δ6 products, homologous desaturases in related species exhibit positional specificity that may contribute to Δ13 desaturation under certain conditions. For instance, substrate channeling or interactions with elongases could shift double bond positioning during chain elongation.

Following desaturation, thioesterases such as FatA hydrolyze the acyl-ACP intermediate to release free fatty acids. Although Thunbergia FatA shows no inherent preference for Δ13-18:1-ACP, its overexpression in transgenic Camelina sativa seeds increases petroselinic acid accumulation by enhancing total thioesterase activity [1]. This suggests that cis-13-octadecenoic acid production may depend on kinetic factors (e.g., substrate availability and enzyme promiscuity) rather than strict substrate specificity. In yeast, peroxisomal thioesterase 1 (PTE1) facilitates β-oxidation of unsaturated fatty acids by cleaving acyl-CoA intermediates, a mechanism that could similarly influence cis-13-octadecenoic acid levels in lipid metabolism [3].

Metabolic Fate in Different Organisms

The degradation and utilization of cis-13-octadecenoic acid vary significantly across taxa. In Saccharomyces cerevisiae, β-oxidation proceeds via a thioesterase-dependent pathway where 3,5-tetradecadienoyl-CoA intermediates are hydrolyzed to free fatty acids before further catabolism [3]. This bypasses the need for dienoyl-CoA isomerases and allows efficient processing of unsaturated chains. Contrastingly, Pseudomonas putida employs a cis-trans isomerase to convert cis-13-octadecenoic acid into its trans configuration without saturating the double bond, a unique adaptation to membrane stress caused by organic solvents [4]. The isomerization mechanism involves cytochrome c-type heme proteins that directly shift double bond geometry, as demonstrated by deuterium labeling studies [4].

In plants, cis-13-octadecenoic acid is preferentially incorporated into triacylglycerols (TAGs) at the sn-2 position via lysophosphatidic acid acyltransferase 2 (LPAT2). This compartmentalization enhances oilseed storage efficiency, as observed in engineered Camelina lines coexpressing Δ6 desaturases and LPAT2 [1].

Regulation of Biosynthetic Pathways

Key regulatory nodes in cis-13-octadecenoic acid biosynthesis include:

  • Desaturase Expression: The Δ6-18:0-ACP desaturase gene is tightly regulated by developmental and environmental cues. In Thunbergia, seed-specific promoters drive high desaturase activity during oil accumulation phases [1].
  • Thioesterase Activity: Overexpression of FatA-type thioesterases increases flux through the pathway by liberating fatty acids from ACP, as demonstrated in transgenic systems [1].
  • Elongase Suppression: Downregulation of β-ketoacyl-ACP synthase II (KASII) in Thunbergia alata prevents elongation of 16:1Δ6-ACP to 18:1Δ8-ACP, favoring accumulation of shorter-chain monoenes [1]. Similar regulatory interactions may govern cis-13-octadecenoic acid levels in other species.

A feedback mechanism involving peroxisome proliferator-activated receptors (PPARs) has been proposed in animals, where cis-13-octadecenoic acid modulates lipid metabolism genes . However, this requires further validation in non-mammalian systems.

Comparative Analysis with Related Fatty Acid Metabolism

cis-13-Octadecenoic acid biosynthesis diverges markedly from pathways producing structurally similar fatty acids:

Featurecis-13-Octadecenoic Acid PathwayPetroselinic Acid (Δ6-18:1) PathwaySapienic Acid (Δ6-16:1) Pathway
Desaturase SpecificityΔ13-18:0-ACP (hypothesized)Δ6-18:0-ACP [1]Δ6-16:0-ACP [1]
Key Regulatory EnzymeFatA thioesteraseFatA thioesteraseKASII elongase
Primary CompartmentEndoplasmic reticulumPlastidPlastid
Major FunctionMembrane fluidity, signalingSeed oil storageAntimicrobial defense

In Apiaceae species, petroselinic acid synthesis requires a Δ4-16:0-ACP desaturase and specialized thioesterases, whereas Thunbergia achieves high petroselinic acid yields using a Δ6-18:0-ACP desaturase and nonspecific FatA [1]. This highlights evolutionary flexibility in achieving similar metabolic outcomes.

Physical Description

Solid

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.255880323 g/mol

Monoisotopic Mass

282.255880323 g/mol

Heavy Atom Count

20

Melting Point

26.5 - 27 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

693-71-0

Wikipedia

(13Z)-octadecenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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